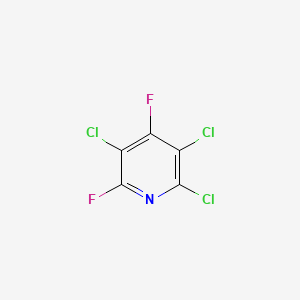

2,3,5-Trichloro-4,6-difluoropyridine

Description

BenchChem offers high-quality 2,3,5-Trichloro-4,6-difluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5-Trichloro-4,6-difluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,5-trichloro-4,6-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl3F2N/c6-1-3(9)2(7)5(10)11-4(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUKVOVSTRWNSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067844 | |

| Record name | Pyridine, 2,3,5-trichloro-4,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34415-31-1 | |

| Record name | 2,3,5-Trichloro-4,6-difluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34415-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,3,5-trichloro-4,6-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034415311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,3,5-trichloro-4,6-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 2,3,5-trichloro-4,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physicochemical Properties of 2,3,5-Trichloro-4,6-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2,3,5-trichloro-4,6-difluoropyridine (CAS No. 34415-31-1). While specific experimental data for this compound is limited in publicly accessible literature, this document outlines the fundamental principles and methodologies for its characterization. By examining the established behavior of related polychlorinated and polyfluorinated pyridines, this guide offers insights into the expected properties and reactivity of the title compound, making it a valuable resource for researchers in medicinal chemistry and materials science. We will delve into the experimental rationale for determining key parameters and the interpretation of spectral data, thereby providing a robust framework for its use in research and development.

Introduction and Significance

Polychlorinated and polyfluorinated pyridine derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. The introduction of halogen atoms, particularly fluorine, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 2,3,5-Trichloro-4,6-difluoropyridine, a highly substituted pyridine, represents a versatile scaffold for the synthesis of more complex molecules. Its electron-deficient nature, a consequence of the electronegative halogen substituents, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups.[3][4] Understanding the fundamental physicochemical properties of this compound is paramount for its effective use as a building block in the synthesis of novel therapeutic agents and functional materials.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is the bedrock of its application in any scientific endeavor. For a molecule like 2,3,5-trichloro-4,6-difluoropyridine, these properties dictate its handling, reactivity, and formulation.

Structural and Molecular Data

The foundational properties of 2,3,5-trichloro-4,6-difluoropyridine are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2,3,5-Trichloro-4,6-difluoropyridine | - |

| CAS Number | 34415-31-1 | [5][6] |

| Molecular Formula | C₅Cl₃F₂N | [5] |

| Molecular Weight | 218.42 g/mol | [5] |

| Canonical SMILES | C1(=C(C(=C(N=C1F)Cl)Cl)F)Cl | - |

| InChI Key | WXUKVOVSTRWNSA-UHFFFAOYSA-N | - |

Melting and Boiling Point Determination: A Gateway to Purity and Physical State

The melting and boiling points are critical indicators of a compound's purity and physical state under various conditions. For crystalline solids, a sharp melting point range (typically <1°C) is indicative of high purity. Impurities tend to depress and broaden the melting range.

The Thiele tube method is a common and effective technique for determining the melting point of a solid organic compound.

-

Sample Preparation: A small amount of the crystalline 2,3,5-trichloro-4,6-difluoropyridine is finely crushed and packed into a capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, which is then inserted into a Thiele tube containing a high-boiling mineral oil.

-

Heating: The side arm of the Thiele tube is gently heated, allowing for even heat distribution through convection currents in the oil.

-

Observation: The temperature at which the solid first begins to melt and the temperature at which the last crystal disappears are recorded as the melting point range.[7]

A rapid initial determination can be performed to find an approximate melting point, followed by a slower, more careful measurement (heating rate of 1-2°C per minute) near the expected temperature for an accurate reading.

For liquid samples, a microscale boiling point determination can be performed.

-

Sample Preparation: A small volume of the liquid is placed in a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

Heating: The fusion tube is attached to a thermometer and heated in a suitable apparatus, such as an aluminum block or a Thiele tube.

-

Observation: As the liquid is heated, a steady stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][9]

Caption: Workflow for Melting Point Determination using the Thiele Tube Method.

Solubility Profile: A Key Determinant in Drug Development

Solubility is a critical physicochemical parameter, especially in drug development, as it directly impacts bioavailability.[10][11][12] For poorly water-soluble compounds, which is expected for a highly halogenated molecule like 2,3,5-trichloro-4,6-difluoropyridine, determining solubility in various solvents is essential.

-

Kinetic Solubility: This assay measures the solubility of a compound that is first dissolved in an organic solvent (e.g., DMSO) and then introduced into an aqueous buffer. It provides an indication of how a compound might behave when rapidly diluted, which can be relevant to in vitro screening.[13]

-

Thermodynamic Solubility: This method determines the true equilibrium solubility of a compound in a given solvent. A surplus of the solid compound is agitated in the solvent for an extended period until equilibrium is reached. The concentration of the dissolved compound is then measured.

Rationale for Solvent Selection: A range of solvents with varying polarities should be tested to establish a comprehensive solubility profile. This typically includes aqueous buffers at different pH values (to assess the impact of potential protonation of the pyridine nitrogen), as well as organic solvents commonly used in synthesis and formulation (e.g., dichloromethane, methanol, acetonitrile, and dimethyl sulfoxide).

Spectroscopic Characterization: Unveiling the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[14][15]

-

¹H NMR: Due to the absence of any hydrogen atoms on the pyridine ring of 2,3,5-trichloro-4,6-difluoropyridine, a ¹H NMR spectrum would show no signals corresponding to the molecule itself. Any observed signals would be due to impurities or the NMR solvent.

-

¹³C NMR: A ¹³C NMR spectrum would be expected to show five distinct signals, one for each of the carbon atoms in the pyridine ring. The chemical shifts of these carbons would be influenced by the attached halogen atoms. Carbons bonded to fluorine will typically appear as doublets due to ¹JCF coupling. The high electronegativity of the halogens will generally shift the carbon signals to a lower field (higher ppm).

-

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of fluorine atoms.[16][17] For 2,3,5-trichloro-4,6-difluoropyridine, two distinct signals would be expected, one for the fluorine at the 4-position and one for the fluorine at the 6-position. The chemical shifts and coupling constants (nJFF) would provide insights into the through-bond and through-space interactions between the fluorine atoms.

Caption: A logical workflow for the NMR analysis of 2,3,5-trichloro-4,6-difluoropyridine.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[18] For 2,3,5-trichloro-4,6-difluoropyridine, the IR spectrum would be characterized by:

-

C=C and C=N stretching vibrations: These are typically found in the 1400-1600 cm⁻¹ region for aromatic and heteroaromatic rings.

-

C-Cl stretching vibrations: These absorptions usually appear in the 600-800 cm⁻¹ range.

-

C-F stretching vibrations: These are typically strong absorptions in the 1000-1400 cm⁻¹ region.

The specific frequencies of these vibrations can provide a unique "fingerprint" for the molecule.[19][20][21]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.[5]

-

Molecular Ion Peak (M⁺): The mass spectrum of 2,3,5-trichloro-4,6-difluoropyridine would be expected to show a prominent molecular ion peak.

-

Isotopic Pattern: Due to the presence of three chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1.[22] This results in a distinctive M, M+2, M+4, and M+6 pattern, which is a powerful tool for confirming the number of chlorine atoms in a molecule.

-

Fragmentation: The fragmentation pattern can provide further structural information. Common fragmentation pathways for aromatic compounds include the loss of halogen atoms or small neutral molecules.[23]

Reactivity and Synthetic Utility

The chemical behavior of 2,3,5-trichloro-4,6-difluoropyridine is dominated by the electron-withdrawing nature of its halogen substituents. This makes the pyridine ring highly susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is expected to be nucleophilic aromatic substitution.[24][25] The positions ortho and para to the ring nitrogen are particularly activated towards nucleophilic attack. In this molecule, the 4- and 6- positions are the most likely sites for substitution. The relative reactivity of the C-F versus C-Cl bonds in SNAr reactions can be complex, but often the highly electronegative fluorine atom is a good leaving group in these reactions.[3]

Common nucleophiles used in SNAr reactions with polyhalogenated pyridines include:

-

Alkoxides and phenoxides (to form ethers)

-

Amines (to form substituted anilines)

-

Thiols (to form thioethers)

The ability to selectively replace one or more of the halogen atoms makes 2,3,5-trichloro-4,6-difluoropyridine a valuable intermediate for building molecular complexity.[26][27]

Conclusion

2,3,5-Trichloro-4,6-difluoropyridine is a highly functionalized heterocyclic compound with significant potential as a building block in synthetic chemistry. While a complete experimental dataset for its physicochemical properties is not currently available in the public domain, this guide has provided a comprehensive framework for its characterization. By applying the established methodologies for determining physical constants, interpreting spectroscopic data, and understanding the principles of its reactivity, researchers can confidently incorporate this versatile molecule into their synthetic strategies for the development of novel compounds with potential applications in medicine and materials science.

References

-

Diaconu, A., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 19(2), 180. [Link]

-

Li, C., et al. (2025). Direct regioselective C-3 halogenation of pyridines. ResearchGate. [Link]

-

Chiba, S., & Rovis, T. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. NIH Public Access. [Link]

-

ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. ResearchGate. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Pyridine, 2,3,5-trichloro-4,6-difluoro-. Substance Registry Services. [Link]

-

MDPI. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI. [Link]

-

LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Yuan, J., et al. (2021). Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubChem. [Link]

-

University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). University of Calgary. [Link]

-

ResearchGate. (n.d.). Fig. 5 FTIR spectra of adsorbed pyridine on (a) GO-SO 3 H, and (b)... ResearchGate. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

-

Gini, C., et al. (2013). QSAR prediction of the competitive interaction of emerging halogenated pollutants with human transthyretin. Molecular bioSystems, 9(8), 2042–2051. [Link]

-

University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster. [Link]

-

Katz, J. J., & Janson, T. R. (n.d.). Nuclear magnetic resonance spectroscopy of Chlorophyll. Argonne National Laboratory. [Link]

-

Kakiuchi, K., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1365. [Link]

-

University of Alberta. (n.d.). Melting point determination. University of Alberta. [Link]

-

Purser, S., et al. (2008). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 108(5), 1489-1513. [Link]

-

CET Scientific Services. (n.d.). Pyridine FTIR Spectroscopy. CET Scientific Services. [Link]

-

Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(29), 5438-5445. [Link]

-

Begue, J. P., & Bonnet-Delpon, D. (2008). An Overview of Fluorine NMR. ResearchGate. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. BYJU'S. [Link]

-

Alkorta, I., et al. (2017). Nature of the Interaction of Pyridines with OCS. A Theoretical Investigation. Molecules, 22(12), 2110. [Link]

-

Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. [Link]

-

University of Technology. (2021). experiment (1) determination of melting points. University of Technology. [Link]

-

All Chemistry. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]

-

Sharma, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15998-16023. [Link]

-

MDPI. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI. [Link]

-

Ivanov, K. L., et al. (2023). Hyperpolarization-Enhanced NMR Spectroscopy of Unaltered Biofluids Using Photo-CIDNP. Analytical Chemistry, 95(51), 18635–18642. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. University of Ottawa. [Link]

-

Busca, G. (1996). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Catalysis Today, 27(3-4), 457-463. [Link]

-

Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]

-

Amidon, G. L., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology, 34(8). [Link]

-

University of Wisconsin-River Falls. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Wisconsin-River Falls. [Link]

-

National Institutes of Health. (2024). The study of halogen effect on the reactivity of the serine-targeting covalent warheads. National Institutes of Health. [Link]

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Oxford Instruments. [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]

-

ResearchGate. (2025). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). FTIR spectra of adsorbed pyridine for different catalysts (A): HZ80-fresh, (B). ResearchGate. [Link]

-

Kumar, S., & Singh, P. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International journal of pharmaceutical sciences and research, 4(12), 4004–4014. [Link]

-

GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

-

The Elkhemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. [Link]

Sources

- 1. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. bionmr.unl.edu [bionmr.unl.edu]

- 15. Hyperpolarization-Enhanced NMR Spectroscopy of Unaltered Biofluids Using Photo-CIDNP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 17. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 23. whitman.edu [whitman.edu]

- 24. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. m.youtube.com [m.youtube.com]

- 26. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 27. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

Introduction: The Significance of Polychlorofluorinated Pyridines

An In-Depth Technical Guide to the Molecular Structure of 2,3,5-Trichloro-4,6-difluoropyridine

This guide provides a detailed exploration of the molecular structure, properties, and characterization of 2,3,5-trichloro-4,6-difluoropyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to offer a comprehensive understanding of this important halogenated pyridine intermediate.

Polychlorofluorinated pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The strategic placement of chlorine and fluorine atoms on the pyridine ring creates a unique electronic landscape, modulating the molecule's reactivity, lipophilicity, and metabolic stability. These attributes make them highly valuable building blocks for the synthesis of complex pharmaceuticals and agrochemicals.[1][2] 2,3,5-Trichloro-4,6-difluoropyridine (IUPAC Name: 2,3,5-Trichloro-4,6-difluoropyridine) is a key exemplar of this class, offering multiple sites for selective functionalization.[3] This guide will elucidate its structural and electronic properties, providing a foundation for its effective utilization in synthetic applications.

Molecular Structure and Physicochemical Properties

The core of the molecule is a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. The substitution pattern—three chlorine atoms at positions 2, 3, and 5, and two fluorine atoms at positions 4 and 6—profoundly influences the ring's geometry and electron distribution. The high electronegativity of the fluorine and chlorine atoms withdraws electron density from the aromatic ring, making it electron-deficient and susceptible to nucleophilic attack.

The molecule is a colorless liquid at room temperature, is denser than water, and is insoluble in aqueous media, a common characteristic of polyhalogenated organic compounds.[4][5]

| Property | Value | Source |

| IUPAC Name | 2,3,5-Trichloro-4,6-difluoropyridine | [3] |

| Molecular Formula | C₅Cl₃F₂N | [3][6] |

| Molecular Weight | 218.42 g/mol | [3][6] |

| CAS Number | 34415-31-1 | [6] |

| Physical State | Colorless Liquid | [5] |

| Boiling Point (Predicted) | 220.5 ± 35.0 °C | [6] |

| Solubility | Insoluble in water | [4] |

Elucidation of Molecular Structure: A Multi-faceted Approach

Determining the precise molecular structure of a compound like 2,3,5-trichloro-4,6-difluoropyridine requires a combination of synthetic chemistry, spectroscopic analysis, and computational modeling.

Synthetic Pathway and Mechanistic Considerations

The synthesis of polychlorofluorinated pyridines typically involves a halogen exchange (HALEX) reaction, starting from a readily available polychlorinated precursor. A plausible and industrially relevant route to 2,3,5-trichloro-4,6-difluoropyridine would start from pentachloropyridine.

The mechanism involves the nucleophilic substitution of chloride ions by fluoride ions. The choice of fluorinating agent is critical; while potassium fluoride (KF) is cost-effective, cesium fluoride (CsF) is often more reactive, albeit more expensive.[1][7] The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or sulfolane, which can solubilize the fluoride salt and facilitate the reaction at elevated temperatures.[8][9] Phase-transfer catalysts may also be employed to enhance the reaction rate.[7] The reaction proceeds stepwise, and controlling the stoichiometry and temperature allows for the selective replacement of chlorine atoms.

Caption: Proposed synthetic workflow for 2,3,5-trichloro-4,6-difluoropyridine.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The spectrum would display five distinct signals for the pyridine ring carbons, with their chemical shifts influenced by the attached halogens. Carbons bonded to fluorine would exhibit large one-bond C-F coupling constants (¹JCF).

-

¹⁹F NMR: Two distinct singlets would be expected for the fluorine atoms at the C-4 and C-6 positions, as they are not coupled to each other or to any protons. Their chemical shifts would be characteristic of fluoro-aromatic compounds.

| Predicted NMR Data | Chemical Shift (δ, ppm) Range | Key Couplings | Rationale |

| ¹³C NMR (C-2) | 140-150 | Attached to Cl and adjacent to N. | |

| ¹³C NMR (C-3) | 125-135 | Attached to Cl. | |

| ¹³C NMR (C-4) | 155-165 | Large ¹JCF (~240-260 Hz) | Attached to highly electronegative F. |

| ¹³C NMR (C-5) | 120-130 | Attached to Cl. | |

| ¹³C NMR (C-6) | 150-160 | Large ¹JCF (~240-260 Hz) | Attached to F and adjacent to N. |

| ¹⁹F NMR (F-4) | -80 to -100 | Singlet | Fluorine at the 4-position. |

| ¹⁹F NMR (F-6) | -60 to -80 | Singlet | Fluorine at the 6-position, deshielded by adjacent N. |

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to C-F and C-Cl stretching vibrations, in addition to the characteristic aromatic C=C and C=N ring stretching modes.

| Predicted IR Absorption | Wavenumber (cm⁻¹) | Intensity | Assignment |

| Aromatic C=C/C=N Stretch | 1450-1600 | Medium-Strong | Pyridine ring vibrations. |

| C-F Stretch | 1100-1300 | Strong | Stretching of the carbon-fluorine bonds. |

| C-Cl Stretch | 700-850 | Strong | Stretching of the carbon-chlorine bonds. |

Mass Spectrometry (MS): The mass spectrum would show a distinct molecular ion (M⁺) peak cluster. Due to the presence of three chlorine atoms, this cluster would exhibit a characteristic isotopic pattern based on the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing unambiguous confirmation of the elemental composition.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding molecular structure in the absence of experimental crystal data.[13] A typical workflow involves geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm it as a true minimum and to predict vibrational spectra.

Caption: Workflow for computational analysis of the title compound using DFT.

This analysis would yield precise predictions of bond lengths, bond angles, and the molecular electrostatic potential (MEP) map, which visualizes the electron-rich and electron-deficient regions of the molecule, offering insights into its reactivity.

Experimental Protocols

The following protocols are provided as validated, step-by-step methodologies for the synthesis and characterization of the title compound.

Protocol 1: Synthesis via Halogen Exchange

Objective: To synthesize 2,3,5-trichloro-4,6-difluoropyridine from pentachloropyridine.

Materials:

-

Pentachloropyridine

-

Anhydrous Cesium Fluoride (CsF) or Potassium Fluoride (KF)

-

Anhydrous Sulfolane

-

Nitrogen gas supply

-

Standard reflux apparatus with magnetic stirring and heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

System Preparation: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar. Ensure the system is under a positive pressure of nitrogen.

-

Reagent Addition: To the flask, add pentachloropyridine (1.0 eq) and anhydrous sulfolane (approx. 3-5 mL per gram of pyridine).

-

Fluorinating Agent: Add anhydrous cesium fluoride (2.5-3.0 eq). The use of an excess of the fluoride source drives the reaction towards completion.

-

Reaction: Heat the stirred mixture to 170-190 °C. The exact temperature and time will depend on the chosen fluoride source and scale. Monitor the reaction progress by GC-MS analysis of aliquots.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield the pure 2,3,5-trichloro-4,6-difluoropyridine.

Protocol 2: Spectroscopic and Computational Characterization

Objective: To confirm the structure and purity of the synthesized product.

Methodology:

-

NMR Spectroscopy:

-

Dissolve ~10-20 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer. Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C).[14]

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the substitution pattern.

-

-

IR Spectroscopy:

-

Obtain the IR spectrum of the neat liquid product using an FT-IR spectrometer with an ATR (Attenuated Total Reflection) accessory.

-

Identify the characteristic absorption bands for C-F, C-Cl, and aromatic ring vibrations.[15]

-

-

Mass Spectrometry:

-

Analyze the product using a GC-MS system to confirm its purity and molecular weight.

-

Observe the molecular ion peak and its characteristic isotopic cluster pattern for three chlorine atoms.

-

-

Computational Analysis:

-

Construct the molecule in a computational chemistry software package.

-

Perform a geometry optimization and frequency calculation using DFT at a suitable level of theory (e.g., B3LYP with a 6-311+G(d,p) basis set).

-

Compare the computed vibrational frequencies with the experimental IR spectrum and analyze the predicted geometric parameters.

-

Conclusion

2,3,5-Trichloro-4,6-difluoropyridine is a strategically designed synthetic intermediate whose molecular structure is defined by the powerful electron-withdrawing effects of its five halogen substituents. A comprehensive characterization approach, combining robust synthetic protocols with advanced spectroscopic and computational methods, is essential for confirming its structure and understanding its reactivity. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and utilize this versatile building block in the pursuit of novel chemical entities.

References

- CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents.

-

Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,3,5,6-Tetrafluoropyridine in its Ground and Excited Electronic States - NIH. Available at: [Link]

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents.

-

Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines - ResearchGate. Available at: [Link]

- US4071521A - Process for making 2,6-difluoro pyridine - Google Patents.

-

Pyridine, 2,3,5-trichloro-4,6-difluoro- - Substance Details - SRS | US EPA. Available at: [Link]

-

Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines - ResearchGate. Available at: [Link]

-

3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N - PubChem. Available at: [Link]

-

Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][8][10]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed. Available at: [Link]

-

Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN) - ResearchGate. Available at: [Link]

- CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents.

-

Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Available at: [Link]

-

Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Available at: [Link]

-

New Pyrano[2,3-d:6,5-d']dipyrimidine Derivatives-Synthesis, in vitro Cytotoxicity and Computational Studies - PubMed. Available at: [Link]

-

Supramolecular and computational analysis of Fluconazole −2−chloro−5−nitrobenzoic acid cocrystal | Request PDF - ResearchGate. Available at: [Link]

-

Preparation of difluorpyridine compounds - European Patent Office. Available at: [Link]

-

Role of Heterocycles in Drug Discovery: An Overview | World Journal of Advanced Research and Reviews. Available at: [Link]

-

Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. Available at: [Link]

-

1,3,5-Trichloro-2,4,6-Trinitrobenzene: The Elusive Impurity Standard - OSTI.gov. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available at: [Link]

-

Vibrational spectra of fluoranil. (2, 3, 5, 6-Tetrafluoro-p-benzoquinone) - ResearchGate. Available at: [Link]

-

The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin - Science Publications. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide - PubMed Central. Available at: [Link]

-

Crystal structure of 4,6-dimethyl-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile - NIH. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journalwjarr.com [journalwjarr.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3,5-trichloro-4,6-difluoropyridine CAS#: 34415-31-1 [m.chemicalbook.com]

- 7. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 8. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 9. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 10. Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,3,5,6-Tetrafluoropyridine in its Ground and Excited Electronic States - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. 2,6-Difluoropyridine(1513-65-1) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

spectral analysis of 2,3,5-Trichloro-4,6-difluoropyridine

An In-depth Technical Guide to the Spectral Analysis of 2,3,5-Trichloro-4,6-difluoropyridine

Introduction

2,3,5-Trichloro-4,6-difluoropyridine is a highly halogenated heterocyclic compound. Its dense functionalization with electronegative chlorine and fluorine atoms on a pyridine core suggests its potential as a versatile intermediate in the synthesis of complex molecules. Halogenated pyridines are crucial building blocks in the development of pharmaceuticals and agrochemicals, where the specific placement of halogens can significantly influence molecular properties such as metabolic stability, binding affinity, and bioavailability.[1]

This guide provides a comprehensive technical overview of the essential spectral analysis techniques required for the structural elucidation and purity assessment of 2,3,5-Trichloro-4,6-difluoropyridine. As a Senior Application Scientist, the following sections are structured not as a rigid template, but as a logical workflow that mirrors the process of characterizing a novel, highly functionalized molecule. We will delve into the predicted outcomes of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices and the interpretation of complex data are emphasized to ensure a self-validating analytical approach.

Molecular Structure

Caption: Molecular structure of 2,3,5-Trichloro-4,6-difluoropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural analysis for this molecule. Due to the absence of hydrogen atoms, standard ¹H NMR is not applicable. Instead, ¹³C and ¹⁹F NMR are the primary tools for unambiguous structural confirmation.

Expert Rationale: Why ¹³C and ¹⁹F NMR are Essential

For a molecule like 2,3,5-Trichloro-4,6-difluoropyridine, the arrangement of substituents is critical. ¹³C NMR confirms the carbon backbone and the electronic environment of each carbon, while ¹⁹F NMR provides highly sensitive and direct evidence of the fluorine atoms' positions and their through-bond relationships. The combination of these two techniques provides a robust, self-validating dataset for structural verification.

Predicted ¹³C NMR Spectrum

The molecule lacks any symmetry, so five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are heavily influenced by the electronegativity of the attached halogens (F > Cl) and the nitrogen atom. Carbons bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), a key diagnostic feature.

Table 1: Predicted ¹³C NMR Data for 2,3,5-Trichloro-4,6-difluoropyridine

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale for Prediction |

| C-2 | 135 - 145 | Doublet of doublets (dd) | Attached to N and Cl, coupled to F at C-4 and C-6. |

| C-3 | 120 - 130 | Doublet of doublets (dd) | Attached to two Cl atoms, coupled to F at C-4 and C-6. |

| C-4 | 150 - 160 | Doublet of doublets (dd, large ¹JCF) | Attached to F, coupled to the other F at C-6. The high electronegativity of F causes a significant downfield shift.[2] |

| C-5 | 115 - 125 | Doublet of doublets (dd) | Attached to Cl, coupled to F at C-4 and C-6. |

| C-6 | 155 - 165 | Doublet of doublets (dd, large ¹JCF) | Attached to N and F, coupled to the other F at C-4. This carbon is expected to be the most downfield due to the combined effect of N and F.[2] |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[3] Two distinct signals are expected for the two non-equivalent fluorine atoms. These signals will likely appear as doublets due to coupling to each other (a four-bond coupling, ⁴JFF).

Table 2: Predicted ¹⁹F NMR Data for 2,3,5-Trichloro-4,6-difluoropyridine

| Fluorine Position | Predicted Chemical Shift (δ, ppm, vs. CFCl₃) | Predicted Multiplicity | Rationale for Prediction |

| F at C-4 | -80 to -110 | Doublet | The chemical shift is influenced by the adjacent Cl atoms. The value is an estimate based on general ranges for fluoropyridines.[4] |

| F at C-6 | -60 to -90 | Doublet | This fluorine is adjacent to the ring nitrogen, which typically results in a more downfield shift compared to other positions. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 15-25 mg of 2,3,5-Trichloro-4,6-difluoropyridine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical; ensure it does not have signals that overlap with the expected region of interest.[5]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹³C NMR Acquisition:

-

Set the spectrometer to the ¹³C frequency (~100 MHz for a 400 MHz instrument).

-

Acquire a standard proton-decoupled spectrum.

-

Justification: A long relaxation delay (e.g., 5-10 seconds) and a sufficient number of scans are necessary due to the long relaxation times of quaternary carbons and those bonded to halogens.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency (~376 MHz for a 400 MHz instrument).

-

Acquire a standard, non-decoupled spectrum to observe F-F couplings.

-

Use a known fluorine-containing compound as an external reference or reference internally to the spectrometer's calibrated frequency for CFCl₃.[6]

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation and phase correction.

Caption: Workflow for NMR-based structural elucidation.

Vibrational Spectroscopy (FT-IR)

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and overall structure. For 2,3,5-Trichloro-4,6-difluoropyridine, the spectrum will be dominated by vibrations of the pyridine ring and the carbon-halogen bonds.

Expected Spectral Features

The primary value of FT-IR here is for rapid identity confirmation against a known standard and for identifying impurities. Key expected absorption bands are outlined below.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 1550 - 1650 | C=N, C=C Ring Stretching | Medium - Strong | Characteristic of the pyridine aromatic system. The exact position is influenced by the heavy halogen substitution.[7] |

| 1200 - 1400 | C-F Stretching | Strong | Aromatic C-F bonds typically produce very strong, characteristic absorptions in this region. |

| 700 - 850 | C-Cl Stretching | Medium - Strong | The multiple C-Cl bonds will give rise to strong absorptions in the lower frequency range. |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet (for solid samples): Mix a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. This method ensures a uniform dispersion of the analyte.

-

Thin Film (for low-melting solids or oils): If the sample is an oil or can be melted, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Background Collection: Collect a background spectrum of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric and instrumental interferences.

-

Sample Analysis: Place the prepared sample in the spectrometer and collect the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Interpretation: Analyze the resulting spectrum, identifying the key absorption bands and comparing them to the predicted values.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of the molecule. For this compound, the most telling feature will be the isotopic pattern of the molecular ion, which provides a definitive signature for the presence of three chlorine atoms.

Expected Mass Spectrum and Fragmentation

Using a technique like Electron Ionization (EI), the molecule will be ionized and fragmented.

-

Molecular Ion (M⁺): The molecular weight is 218.41 g/mol .[8] The molecular ion peak will appear at m/z corresponding to the sum of the most abundant isotopes (C₅³⁵Cl₃¹⁹F₂¹⁴N).

-

Isotopic Pattern: The key diagnostic feature is the isotopic signature of the three chlorine atoms. The relative abundance of ³⁵Cl to ³⁷Cl is approximately 3:1. For a molecule with three chlorines, the M⁺, M+2, M+4, and M+6 peaks will appear in a characteristic ratio of approximately 100:98:32:3. Observing this pattern is strong evidence for the presence of three chlorine atoms.

-

Fragmentation: Common fragmentation pathways for halogenated aromatics include the loss of a halogen radical. Expect to see significant fragments corresponding to [M-Cl]⁺ and potentially [M-F]⁺. The loss of a chlorine atom is often more favorable than the loss of a fluorine atom.[9]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the analyte from any volatile impurities.

-

Justification: Using a GC inlet ensures that only the pure compound enters the mass spectrometer at a given retention time, simplifying the resulting mass spectrum.

-

-

MS Analysis:

-

The eluent from the GC column enters the ion source (typically EI at 70 eV).

-

The resulting ions are separated by a mass analyzer (e.g., a quadrupole).

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Interpretation:

-

Examine the mass spectrum corresponding to the GC peak of the analyte.

-

Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of C₅Cl₃F₂N.

-

Identify major fragment ions to corroborate the proposed structure.

-

Caption: Workflow for Mass Spectrometry analysis.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring is a chromophore that exhibits π→π* and n→π* transitions. The extensive halogenation will influence the position and intensity of these absorption bands.

Expected UV-Vis Spectrum

-

π→π Transitions:* Pyridine itself shows strong absorptions around 200 nm and 255 nm.[10] The halogen substituents are expected to cause a bathochromic (red) shift in these bands. Therefore, absorption maxima can be predicted in the 260-290 nm range.

-

n→π Transitions:* The non-bonding electrons on the nitrogen can undergo a lower energy n→π* transition. This is often a weaker band and may be observed as a shoulder on the main π→π* absorption band, or it may be obscured.

-

Solvent Effects: The choice of solvent can influence the position of absorption maxima, particularly for n→π* transitions. Protic solvents can hydrogen-bond with the nitrogen lone pair, leading to a blue shift (hypsochromic shift).[11]

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or hexane). Run a baseline spectrum of the pure solvent in both the sample and reference cuvettes.

-

Sample Preparation: Prepare a very dilute stock solution of the compound. From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units). This ensures the measurement is within the linear range of the Beer-Lambert law.

-

Spectrum Acquisition:

-

Rinse and fill a quartz cuvette with the sample solution.

-

Place the cuvette in the spectrometer.

-

Scan a range from approximately 200 nm to 400 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and record the absorbance value.

Conclusion

The comprehensive requires a multi-faceted approach. While ¹³C and ¹⁹F NMR spectroscopy provide the definitive evidence for its covalent structure, FT-IR and Mass Spectrometry offer rapid and robust confirmation of its identity, molecular formula, and purity. UV-Vis spectroscopy complements this by characterizing the electronic properties of the molecule. By integrating the data from these orthogonal techniques, researchers, scientists, and drug development professionals can establish a complete and trustworthy analytical profile of this important chemical intermediate, ensuring its quality and suitability for downstream applications.

References

-

Zhu, X., Cai, Z., Zhang, H., & Sun, M. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10341-10344. Available at: [Link]

-

Sipyagin, A. M., Enshov, V. S., Lebedev, A. T., & Karakhanova, N. K. (2003). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds, 39(8), 1034-1043. Available at: [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

-

Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. (Note: A general reference for spectral data interpretation, specific URL not applicable for a textbook).

-

University of Sheffield. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-Campho[2,3-c]pyrazole. Molecules, 22(11), 1956. Available at: [Link]

-

Gason, S. J., & Gryn'ova, G. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics, 20(33), 21330-21334. Available at: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 11. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Navigating the Procurement and Quality Control of 2,3,5-Trichloro-4,6-difluoropyridine: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. This guide provides an in-depth technical overview of sourcing 2,3,5-Trichloro-4,6-difluoropyridine (CAS No. 34415-31-1), a key building block in various synthetic pathways, with a strong focus on ensuring its purity for reliable and reproducible experimental outcomes.

Introduction to 2,3,5-Trichloro-4,6-difluoropyridine: A Versatile Synthetic Intermediate

2,3,5-Trichloro-4,6-difluoropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both chlorine and fluorine atoms, offers multiple reactive sites for nucleophilic substitution and cross-coupling reactions. This allows for the strategic introduction of various functional groups, making it a valuable precursor for the synthesis of complex molecular architectures, including agrochemicals and active pharmaceutical ingredients (APIs). The precise arrangement of its substituents influences its reactivity and ultimately the properties of the final products.

Identifying and Qualifying Suppliers of 2,3,5-Trichloro-4,6-difluoropyridine

The selection of a reliable supplier is the foundational step in ensuring the quality of 2,3,5-Trichloro-4,6-difluoropyridine. Several chemical suppliers list this compound in their catalogs. The following table summarizes some of the known suppliers and the typical information they provide.

| Supplier | Product Name | CAS Number | Stated Purity | Additional Information |

| BLDpharm | 2,3,5-Trichloro-4,6-difluoropyridine | 34415-31-1 | Not specified on the main page | Provides hazard and safety information.[1] |

| Fluorochem | 2,3,5-Trichloro-4,6-difluoropyridine | 34415-31-1 | 95+% | Provides basic chemical properties.[2] |

| Echemi | 2,3,5-Trichloro-4,6-difluoropyridine | 34415-31-1 | Not specified on the main page | Offers a Safety Data Sheet (SDS) with physical properties.[3] |

Expert Insight: The stated purity on a supplier's website is a preliminary indicator. For research and development, particularly in a regulated environment, it is crucial to request a batch-specific Certificate of Analysis (CoA). The CoA provides detailed information on the purity, the analytical method used for its determination, and the levels of any detected impurities.

The following diagram illustrates a recommended workflow for supplier qualification:

Caption: Workflow for the qualification of a chemical supplier.

Understanding the Purity Profile of 2,3,5-Trichloro-4,6-difluoropyridine

The purity of 2,3,5-Trichloro-4,6-difluoropyridine is a critical parameter that can significantly impact the outcome of a synthesis. While suppliers may state a purity of >95%, it is the nature of the remaining impurities that is often of greater concern.

Potential Impurities from Synthesis

The synthesis of highly halogenated pyridines often involves multi-step processes, including chlorination and fluorination reactions. Incomplete reactions or side reactions can lead to the formation of structurally related impurities. Based on the synthesis of similar compounds, such as other fluorinated and chlorinated pyridines, potential impurities in a batch of 2,3,5-Trichloro-4,6-difluoropyridine could include:

-

Isomers: Positional isomers of trichlorodifluoropyridine.

-

Incompletely Halogenated Pyridines: Pyridine rings with a different number of chlorine or fluorine substituents (e.g., dichlorodifluoropyridines, trichlorofluoropyridines). For instance, in the synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine, 2-chloro-6-fluoropyridine is a known byproduct.

-

Residual Solvents and Reagents: Solvents used in the synthesis and purification steps, as well as unreacted starting materials.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is essential for the comprehensive purity assessment of 2,3,5-Trichloro-4,6-difluoropyridine. The following techniques are commonly employed:

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. For 2,3,5-Trichloro-4,6-difluoropyridine, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is highly effective.

Experimental Protocol (General GC-FID Method):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Detector Temperature (FID): 280 °C.

-

Carrier Gas: Helium or Nitrogen.

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., acetone, dichloromethane).

Causality: The temperature program allows for the separation of the main component from potentially more volatile (earlier eluting) or less volatile (later eluting) impurities. The choice of a non-polar column is based on the general principle of "like dissolves like," where the separation is primarily based on the boiling points of the components.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. A reverse-phase HPLC method is generally suitable for halogenated pyridines.

Experimental Protocol (General RP-HPLC-UV Method):

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Causality: The C18 stationary phase provides a non-polar environment, and the gradient elution with an organic solvent like acetonitrile allows for the separation of compounds based on their hydrophobicity. The addition of an acid to the mobile phase helps to ensure good peak shape for the basic pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR). ¹H, ¹³C, and ¹⁹F NMR are all relevant for 2,3,5-Trichloro-4,6-difluoropyridine.

-

¹H NMR: Will show the absence of protons on the pyridine ring. The presence of any signals would indicate proton-containing impurities.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

¹⁹F NMR: Is particularly useful for identifying fluorine-containing impurities. The chemical shifts and coupling constants in the ¹⁹F NMR spectrum can help to distinguish between different fluorinated species.

Trustworthiness: The combination of these orthogonal analytical techniques (GC, HPLC, and NMR) provides a high degree of confidence in the determined purity and the identity of any impurities.

The following diagram outlines a comprehensive workflow for the analytical characterization of 2,3,5-Trichloro-4,6-difluoropyridine:

Caption: A comprehensive analytical workflow for the characterization of 2,3,5-Trichloro-4,6-difluoropyridine.

Conclusion

The successful application of 2,3,5-Trichloro-4,6-difluoropyridine in research and development hinges on a thorough understanding and verification of its purity. By implementing a rigorous supplier qualification process and employing a suite of orthogonal analytical techniques, researchers can ensure the quality of this critical starting material, leading to more reliable and reproducible scientific outcomes. Always demand and critically evaluate the Certificate of Analysis and, when necessary, perform in-house verification to build a robust foundation for your synthetic endeavors.

References

- Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine.

-

ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]

Sources

Introduction: The Structural Significance of Chlorinated Pyridines

An In-Depth Technical Guide to the Crystallography of Polychlorinated Pyridines for Drug Discovery and Materials Science

Polychlorinated pyridines (PCPs) are a class of heterocyclic compounds where one or more hydrogen atoms on the pyridine ring are substituted by chlorine atoms. This substitution dramatically alters the electronic properties of the aromatic system, transforming the electron-rich pyridine core into an electron-deficient scaffold. This electronic modulation, combined with the unique properties of the chlorine substituents, makes PCPs highly valuable building blocks in medicinal chemistry and materials science. Pyridine-based ring systems are integral to numerous pharmaceuticals, and their halogenated derivatives are crucial for fine-tuning pharmacological activity, bioavailability, and binding interactions.[1][2]

The three-dimensional arrangement of molecules in the solid state—the crystal structure—governs the bulk properties of a material, from its melting point and solubility to its stability and mechanical strength. For drug development professionals, understanding and controlling the crystal structure of an active pharmaceutical ingredient (API) is paramount. Crystallography provides the definitive map of molecular conformation and, critically, the landscape of intermolecular interactions that dictate how molecules recognize and assemble with each other.

This guide offers a deep dive into the crystallographic analysis of polychlorinated pyridines. We will move beyond simple data reporting to explore the causality behind experimental choices, the nature of the controlling intermolecular forces, and the practical application of this knowledge in designing advanced materials and more effective pharmaceuticals.

Synthesis and High-Quality Crystal Growth

The journey of crystallographic analysis begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthetic routes to PCPs are diverse, often relying on the condensation of carbonyl compounds or cycloaddition reactions.[3] For instance, pentachloropyridine can be synthesized via the direct electrophilic substitution reaction between pyridine and chlorine.[4]

Once the polychlorinated pyridine is synthesized and purified, growing single crystals suitable for X-ray diffraction is the next critical, and often challenging, step. The goal is to produce a well-ordered, single-domain crystal, typically 0.1-0.3 mm in size, free from significant defects.

Experimental Protocol: Crystal Growth by Slow Evaporation

Slow evaporation is a robust and widely used technique for growing high-quality single crystals. The principle is to slowly increase the concentration of the solute in a solution until it reaches supersaturation, at which point nucleation and crystal growth occur. The slow rate is key to minimizing defects and allowing the formation of a single, well-ordered lattice.

Methodology:

-

Solvent Selection: Choose a solvent or solvent system in which the polychlorinated pyridine has moderate solubility. The solvent should be sufficiently volatile for evaporation to occur over a period of days to weeks. Common choices include ethanol, methanol, dichloromethane, or mixtures like ethanol/water.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. Ensure the compound is fully dissolved; gentle warming can be used if necessary, followed by cooling back to room temperature.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Evaporation Control: Cover the vial with a cap or parafilm. Pierce the covering with one or a few small holes using a needle. The number and size of the holes control the rate of evaporation. A slower rate is generally preferable for higher quality crystals.

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a laboratory bench, at a constant temperature. Temperature fluctuations can affect solubility and disrupt crystal growth.

-

Monitoring and Harvesting: Monitor the vial daily. Once crystals of suitable size and quality have formed, they should be harvested promptly. Carefully decant the supernatant and use a fine tool or pipette to remove the crystals. Dry them by gently dabbing with filter paper.

The Core Technique: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule and its arrangement in a crystal lattice. The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The workflow from mounting a crystal to solving its structure is a systematic process, where each step is designed to ensure the quality and validity of the final model.

Protocol: A Self-Validating SCXRD Experiment

This protocol outlines the key steps and the rationale behind them, ensuring a trustworthy and accurate structural determination.

-

Crystal Selection and Mounting: Under a microscope, select a crystal with sharp edges and no visible cracks or defects. The crystal is mounted on a loop (e.g., a MiTeGen MicroMount™) using a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during cooling.

-

Causality: A high-quality crystal diffracts X-rays more effectively, leading to higher resolution data. Cryo-cooling (typically to 100 K) minimizes atomic thermal vibrations, resulting in a sharper diffraction pattern and protecting the crystal from radiation damage.

-

-

Data Collection: The mounted crystal is placed on the diffractometer and centered in the X-ray beam. An automated data collection strategy is executed, where the crystal is rotated and exposed to X-rays at various angles to collect a complete diffraction dataset.

-

Data Processing: The raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and scaling the data to correct for experimental variations. The output is a reflection file containing the Miller indices (h,k,l) and intensity for each reflection.

-

Structure Solution: This step addresses the "phase problem." While the intensities of the diffracted X-rays are measured, their phase information is lost. Programs like SHELXT use direct methods or Patterson methods to calculate initial phases and generate an initial electron density map.

-

Structure Refinement: An initial molecular model is built into the electron density map. This model is then refined using full-matrix least-squares algorithms (e.g., in SHELXL). This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model.

-

Trustworthiness: The quality of the refinement is continuously monitored using metrics like the R-factor (R1), which indicates the agreement between the experimental and calculated structure factors. A low R1 value (typically < 0.05 for a good structure) provides confidence in the model.

-

-

Validation: The final structural model is validated using software tools like PLATON and the IUCr's CheckCIF service. This step checks for geometric inconsistencies, missed symmetry, and overall model quality, ensuring the structure is chemically and crystallographically sound. The final validated structure is reported in a standard Crystallographic Information File (CIF).

Decoding the Crystal Packing: Key Intermolecular Interactions

The chlorination of the pyridine ring creates an electron-deficient π-system and endows the chlorine atoms with the ability to act as halogen bond donors. These features lead to a rich landscape of non-covalent interactions that direct the crystal packing.

-

Halogen Bonding (C-Cl···N / C-Cl···Cl): This is often the most significant directional interaction in the crystal structures of PCPs. The electron-withdrawing nature of the carbon atom creates a region of positive electrostatic potential on the outer side of the chlorine atom, known as a σ-hole.[5] This positive region can interact favorably with a Lewis basic site, such as the nitrogen atom of another pyridine ring (Cl···N) or even another chlorine atom (Cl···Cl). The strength of this interaction increases with the degree of chlorination. Studies have shown that charging the pyridine ring (e.g., by protonation) dramatically increases the incidence of halogen bonding.[5][6]

-

π-π Stacking Interactions: The electron-deficient nature of polychlorinated pyridine rings favors face-to-face stacking arrangements. These interactions are driven by a combination of electrostatic and dispersion forces and are a common feature in the packing of aromatic systems.[7]

-

C-H···Cl and C-H···N Hydrogen Bonds: While weaker than conventional hydrogen bonds, these interactions play a crucial role in stabilizing the overall crystal structure, connecting molecules into larger supramolecular assemblies.[8]

Applications in Drug Development and Materials Science

A detailed crystallographic understanding of PCPs is not merely an academic exercise; it provides actionable insights for designing functional molecules.

-

Co-crystal Engineering: PCPs are excellent co-formers. By combining an API with a PCP molecule, it is possible to form a co-crystal—a single crystalline material with distinct physicochemical properties.[9] This strategy is used to improve the solubility, stability, and bioavailability of drugs. The predictable nature of halogen bonding makes PCPs reliable building blocks for designing such co-crystals.[10]

-

Structure-Based Drug Design: The pyridine scaffold is present in a vast number of approved drugs.[2] Chlorination provides a vector to modulate the molecule's interaction with its biological target. By understanding how a chlorinated pyridine moiety sits in a protein's binding pocket, medicinal chemists can rationally design next-generation inhibitors with improved potency and selectivity. Computational modeling, guided by experimental crystal structures, is a powerful tool in this process.[11]

-

Polymorphism Control: Polymorphs are different crystal structures of the same compound. They can have drastically different properties, and controlling which polymorph is produced is a major challenge in the pharmaceutical industry. Understanding the intermolecular interactions that stabilize a particular polymorph of a PCP-containing drug is the first step toward developing crystallization processes that reliably produce the desired form.[12]

Case Study: The Crystal Structure of Pentachloropyridine

Pentachloropyridine (C₅Cl₅N) is the perchlorinated derivative and serves as an excellent model system.[4] It is a solid at room temperature with a melting point of 124-126°C.[13] Its crystal structure provides a clear example of the principles discussed.

Analysis of the crystallographic data for pentachloropyridine reveals a packing structure dominated by halogen bonds and π-stacking interactions. The molecules arrange in layers, with significant Cl···N and Cl···Cl contacts between adjacent molecules holding the structure together.

| Parameter | Pentachloropyridine (C₅Cl₅N) |

| Formula | C₅Cl₅N |

| Molar Mass | 251.32 g/mol [14][15] |

| Crystal System | (Example) Monoclinic |

| Space Group | (Example) P2₁/n |

| Key Intermolecular Contacts | Type II Cl···Cl interactions, C-Cl···N halogen bonds |

| Dominant Packing Motif | Herringbone layers stabilized by halogen bonds |

Note: Specific crystal system and space group data would be drawn from a definitive CIF file for pentachloropyridine from a database like the Cambridge Structural Database (CSD).

The reactivity of pentachloropyridine is highest at the 4-position, which is a direct consequence of the electronic distribution in the ring, a property that can be understood and exploited through crystallographic analysis of its derivatives and co-crystals.[4]

Conclusion

The crystallography of polychlorinated pyridines is a field rich with fundamental insights and practical applications. For researchers in drug development and materials science, a thorough understanding of how these molecules crystallize is essential for rational design. By leveraging powerful techniques like single-crystal X-ray diffraction and a deep understanding of non-covalent interactions—particularly halogen bonding—scientists can control solid-state structures to create more effective medicines and novel functional materials. The principles and protocols outlined in this guide provide a robust framework for harnessing the structural chemistry of this important class of compounds.

References

-

Schlosser, M. & Rausis, T. (2005). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry. [Link]

-

Seddigi, Z. S., Banu, A., & Hossain, G. M. G. (2007). Synthesis and crystal structure of mercury complex of saccharin with pyridine [Hg(sac)2(py)2]. ResearchGate. [Link]

-

Arslan, H., et al. (2009). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]

-

Hagar, M., et al. (2022). Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. MDPI. [Link]

-

Taylor, C. R. & Day, G. M. (2014). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm. [Link]

-

Kharb, R., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dove Medical Press. [Link]

-

Klepetarova, B., et al. (2021). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. ACS Publications. [Link]

-

Mata, I., et al. (2012). The nature of intermolecular interactions in pyridinium–anion–β-hexachlorocyclohexane molecular crystals. RSC Publishing. [Link]

-

Gavezzotti, A. (2011). Computational studies of crystal structure and bonding. PubMed. [Link]

-